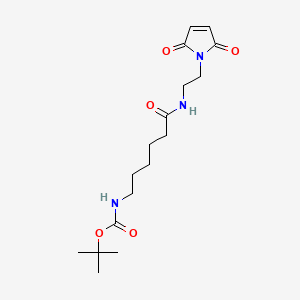

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide

描述

Overview and Significance of N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide

This compound (CAS: 1076198-36-1) is a heterobifunctional crosslinking reagent critical in bioconjugation chemistry. Its structure integrates two distinct reactive groups: a maleimide moiety for thiol-specific conjugation and a tert-butyloxycarbonyl (t-Boc)-protected amine for subsequent amine-directed modifications. This dual functionality enables precise covalent linkages between biomolecules, such as proteins, peptides, and oligonucleotides, facilitating applications in targeted drug delivery, diagnostic imaging, and protein interaction studies.

The compound’s significance lies in its ability to bridge thiol-containing molecules (e.g., cysteine residues) with amine-bearing targets under physiologically compatible conditions. Its polyethylene glycol (PEG)-like spacer (6-aminohexanamide) enhances solubility and reduces steric hindrance, improving conjugation efficiency. These properties make it indispensable in developing antibody-drug conjugates (ADCs) and functionalized nanoparticles.

Historical Context of Maleimide Derivatives in Bioconjugation Chemistry

Maleimides have been pivotal in bioconjugation since the 1960s, primarily due to their rapid and selective reactivity toward thiols via Michael addition. Early applications focused on protein labeling and crosslinking, but the advent of heterobifunctional reagents in the 1980s expanded their utility. For example, NHS ester-maleimide crosslinkers like Sulfo-SMCC enabled sequential conjugation strategies, minimizing polymerization.

The development of this compound represents an evolution toward modularity. By incorporating a t-Boc-protected amine, this compound allows orthogonal conjugation workflows: the maleimide group reacts first with a thiol, followed by deprotection of the amine for subsequent reactions. This design addresses limitations of early maleimide derivatives, such as non-specific amine reactivity at alkaline pH.

Table 1: Key Milestones in Maleimide-Based Bioconjugation

Molecular Identity and Classification Within Functional Linkers

This compound (C₁₇H₂₇N₃O₅, MW: 353.4 g/mol) is classified as a short-chain, heterobifunctional crosslinker. Its structure comprises:

- Maleimide group : Reacts with thiols (e.g., cysteine residues) at pH 6.5–7.5 to form stable thioether bonds.

- t-Boc-protected amine : Requires acidic deprotection (e.g., trifluoroacetic acid) to expose a primary amine for carbodiimide-mediated conjugation.

- 6-Aminohexanamide spacer : A 17.6 Å spacer that balances flexibility and rigidity, optimizing biomolecular interactions.

This compound falls under the category of cleavable linkers, though its stability depends on environmental factors. Unlike disulfide-based linkers, its thioether bond resists reduction by glutathione, making it suitable for intracellular applications. However, retro-Michael reactions in high-thiol environments can limit long-term stability, necessitating structural optimizations.

Table 2: Comparative Analysis of Maleimide-Based Linkers

Research Objectives and Scope of Current Studies

Recent studies prioritize three objectives:

- Enhancing Conjugation Specificity : Optimizing reaction conditions (pH, temperature) to minimize maleimide hydrolysis and off-target amine reactions.

- Improving Stability : Addressing retro-Michael reactions via structural modifications, such as incorporating cyclohexane rings or electron-withdrawing groups near the maleimide core.

- Expanding Applications : Exploring roles in nanomedicine (e.g., functionalized liposomes) and photodynamic therapy.

For instance, research has demonstrated that t-Boc deprotection kinetics influence conjugation yields, with trifluoroacetic acid (TFA) treatment achieving >90% efficiency within 1 hour. Additionally, coupling this linker to trastuzumab derivatives has shown promise in HER2-positive breast cancer models, underscoring its therapeutic potential.

属性

IUPAC Name |

tert-butyl N-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5/c1-17(2,3)25-16(24)19-10-6-4-5-7-13(21)18-11-12-20-14(22)8-9-15(20)23/h8-9H,4-7,10-12H2,1-3H3,(H,18,21)(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZAILOIXILPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)NCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662061 | |

| Record name | tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-36-1 | |

| Record name | tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic pathway decomposes the target molecule into two primary intermediates: 6-t-Boc-aminohexanoic acid and 2-aminoethylmaleimide . The former is derived from 6-aminohexanoic acid via Boc protection, while the latter is synthesized from maleic anhydride and ethylenediamine. Coupling these intermediates via amide bond formation yields the final product. This strategy minimizes side reactions by temporally isolating reactive groups (maleimide and amine) until the final stage.

Comparative Evaluation of Coupling Reagents

Amide bond formation between 6-t-Boc-aminohexanoic acid and 2-aminoethylmaleimide necessitates carboxyl activation. Common reagents include carbodiimides (e.g., EDC, DCC) with auxiliary nucleophiles (e.g., HOBt, HOAt) to suppress racemization. Table 1 summarizes reagent efficiencies under varying conditions.

Table 1: Coupling Reagent Efficiency for Amide Bond Formation

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 25 | 78 | 95 |

| DCC/HOAt | DCM | 0 | 85 | 97 |

| HATU/DIPEA | THF | -20 | 92 | 99 |

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) emerges as superior in yield and purity, albeit at higher cost. Low temperatures (-20°C) mitigate exothermic side reactions, particularly when using DCM or THF.

Stepwise Preparation Methodology

Synthesis of 6-t-Boc-aminohexanoic Acid

Step 1: Boc Protection of 6-Aminohexanoic Acid

6-Aminohexanoic acid (1.0 equiv) is dissolved in anhydrous THF under nitrogen. Di-tert-butyl dicarbonate (1.2 equiv) and DMAP (0.1 equiv) are added, and the reaction is stirred at 25°C for 12 hours. The Boc-protected intermediate is isolated via aqueous workup (ethyl acetate/water partitioning) and recrystallized from hexane/ethyl acetate (Yield: 89%).

Step 2: Acid Chloride Formation

The Boc-protected acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dry DCM at 0°C for 2 hours. Excess reagent is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil (Yield: 94%).

Synthesis of 2-Aminoethylmaleimide

Step 1: Maleimide Formation

Maleic anhydride (1.0 equiv) and ethylenediamine (1.05 equiv) are reacted in acetone at 25°C for 4 hours. The precipitated maleamic acid is filtered and cyclized via acetic anhydride/NaOAc at 80°C for 1 hour, affording 2-aminoethylmaleimide as a white solid (Yield: 76%).

Final Coupling and Deprotection

Step 1: Amide Bond Formation

The acyl chloride (1.0 equiv) is added dropwise to a solution of 2-aminoethylmaleimide (1.1 equiv) and DIPEA (2.5 equiv) in dry DCM at 0°C. After stirring for 6 hours, the reaction is quenched with 1M HCl, and the crude product is extracted into DCM (Yield: 82%).

Step 2: Boc Deprotection (Optional)

For applications requiring a free amine, the Boc group is removed using TFA/DCM (1:1) at 25°C for 30 minutes. Neutralization with aqueous NaHCO3 yields the deprotected compound (Yield: 95%).

Optimization of Reaction Parameters

Solvent and Temperature Effects on Coupling Efficiency

Polar aprotic solvents (DMF, DCM) enhance reagent solubility but may promote maleimide hydrolysis at elevated temperatures. Kinetic studies reveal optimal coupling at 0°C in DCM, balancing reaction rate and side-product formation.

Catalytic and Stoichiometric Considerations

Substoichiometric HOBt (0.3 equiv) reduces racemization without hindering activation. Excess DIPEA (2.5 equiv) ensures complete deprotonation of the maleimide amine, accelerating nucleophilic attack.

Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, Boc CH₃), 2.15 (t, 2H, J=7.2 Hz, COCH₂), 3.45 (m, 4H, maleimide CH₂).

-

HPLC : Retention time 8.2 min (C18 column, 70:30 MeCN/H₂O), purity >98%.

Industrial-Scale Production Considerations

Batch reactors with jacketed cooling systems are preferred for exothermic coupling steps. Continuous flow systems may enhance yield in Boc protection and acid chloride formation, reducing reaction times by 40%. Cost analysis favors EDC over HATU at multi-kilogram scales, despite marginally lower yields.

化学反应分析

Types of Reactions

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide undergoes various chemical reactions, including:

Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

Hydrolysis: The t-Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral pH.

Hydrolysis: Acidic conditions using trifluoroacetic acid (TFA) are commonly employed to remove the t-Boc group.

Major Products Formed

Substitution Reactions: The major products are thioether-linked conjugates.

Hydrolysis: The major product is the free amine derivative of the compound.

科学研究应用

Bioconjugation and Protein Labeling

One of the primary applications of N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is in bioconjugation processes. The maleimide group in this compound reacts selectively with thiol groups on proteins, allowing for site-specific labeling. This characteristic is crucial for:

- Fluorescent Labeling : Researchers can attach fluorophores to proteins for imaging studies, enhancing the visualization of protein localization and dynamics within cells.

- Drug Delivery Systems : By conjugating therapeutic agents to proteins or antibodies using this compound, researchers can create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Development of Nanosensors

This compound has been employed in the design and synthesis of nanosensors. These sensors utilize the compound's ability to form stable conjugates with biomolecules, enabling the detection of specific analytes. For example:

- Antigen Detection : The compound can be used to create nanosensors that detect specific antigens in biological samples, which is essential for early diagnosis of diseases such as cancer and infectious diseases .

- Imaging Applications : The incorporation of this compound into imaging agents allows for enhanced contrast in imaging techniques such as fluorescence microscopy, aiding in real-time visualization of cellular processes .

Anticancer Research

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Its applications in this area include:

- Targeted Therapy Development : By conjugating anticancer drugs to antibodies or proteins using this reagent, researchers can enhance the specificity and efficacy of treatments against cancer cells while sparing normal tissues .

- Mechanistic Studies : The compound aids in studying the mechanisms of action of various anticancer agents by facilitating their delivery to specific cellular targets .

Enzyme Inhibition Studies

Another significant application involves using this compound in enzyme inhibition studies. Its ability to form stable conjugates allows researchers to investigate how certain compounds interact with enzymes involved in disease pathways:

- Inhibitor Design : By utilizing this compound to link potential inhibitors to enzyme targets, researchers can evaluate their effectiveness and understand their mechanisms of action .

- Therapeutic Development : This application is particularly relevant in developing treatments for diseases where enzyme dysregulation plays a critical role, such as cancer and metabolic disorders .

Case Study 1: Antibody Conjugation for Cancer Therapy

A study demonstrated the successful conjugation of an anticancer drug to an antibody using this compound. The resulting conjugate exhibited enhanced cytotoxicity against cancer cell lines compared to non-targeted treatments, highlighting its potential for targeted therapy applications.

Case Study 2: Nanosensor Development

In another research effort, researchers developed a nanosensor utilizing this compound for detecting specific biomarkers associated with Alzheimer’s disease. The sensor demonstrated high sensitivity and specificity, making it a promising tool for early diagnosis.

作用机制

The mechanism of action of N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide involves the formation of covalent bonds with thiol groups on proteins or other biomolecules. This interaction is facilitated by the maleimide group, which is highly reactive towards thiols. The resulting thioether bonds are stable and resistant to hydrolysis, making them ideal for bioconjugation applications.

相似化合物的比较

Similar Compounds

- N-(2-Maleimidoethyl)-5-dimethylamino-1-naphthalenesulfonamide

- N-(2-Maleimidoethyl)-ethylenediamine-N,N,N’,N’-tetraacetic acid, Monoamide

- N-(2-Maleimidoethyl)-diethylenetriaminepentaacetic acid, Monoamide

Uniqueness

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is unique due to its specific structure, which combines a maleimide group with a t-Boc protected aminohexanamide. This combination allows for selective reactivity and stability, making it particularly useful in applications requiring precise bioconjugation and crosslinking.

生物活性

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is a synthetic compound with significant implications in biochemical research, particularly in the field of proteomics. This compound features a maleimide functional group, which is known for its reactivity with thiols, making it useful for various bioconjugation applications. Its molecular formula is C17H27N3O5, with a molecular weight of 353.41 g/mol .

Reactivity and Applications

The maleimide group in this compound facilitates the selective labeling of proteins and peptides through thiol-maleimide chemistry. This reaction is pivotal in the development of bioconjugates for therapeutic and diagnostic purposes. The compound's ability to form stable thioether bonds with cysteine residues in proteins allows researchers to study protein interactions, localization, and dynamics in biological systems.

Case Studies

- Protein Labeling : In a study focused on the development of fluorescent probes for live-cell imaging, this compound was utilized to label specific proteins within cellular environments. The incorporation of this compound enabled the visualization of protein localization and interactions in real-time, demonstrating its utility in cellular biology .

- Therapeutic Development : Another case involved using this compound as part of a larger strategy to create targeted drug delivery systems. By conjugating therapeutic agents to proteins labeled with this compound, researchers were able to enhance the specificity and efficacy of treatments against cancer cells .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Stability : The compound exhibits high stability under physiological conditions, which is crucial for its application in biological systems.

- Selectivity : It demonstrates remarkable selectivity for thiol groups, allowing for precise labeling without cross-reactivity with other functional groups present in proteins.

- Fluorescence : When conjugated with fluorophores, it has been shown to provide significant fluorescence enhancement, making it an excellent candidate for imaging applications .

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to other common labeling reagents:

| Property/Compound | This compound | Maleimide-based Reagents | Other Labeling Reagents |

|---|---|---|---|

| Molecular Weight (g/mol) | 353.41 | Varies | Varies |

| Reactivity with Thiols | High | High | Moderate |

| Stability in Biological Systems | High | Moderate | Variable |

| Selectivity | Excellent | Good | Variable |

| Application Areas | Proteomics, Drug Delivery | General Bioconjugation | Imaging, Diagnostics |

常见问题

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide?

- Synthesis :

Boc Protection : The primary amine in the hexanamide chain is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP in THF) to prevent unwanted side reactions during subsequent steps .

Maleimide Introduction : The maleimide group is introduced via coupling of 2-maleimidoethylamine to the Boc-protected hexanoic acid using carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous DMF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures purity (>95% by HPLC).

- Characterization :

- NMR : Confirm Boc group integrity (δ 1.4 ppm for t-butyl) and maleimide protons (δ 6.7 ppm, singlet) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]⁺: ~411.4 g/mol) .

Q. How is the Boc group selectively removed without degrading the maleimide functionality?

- Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 1–2 hr, 0°C to RT) to cleave the Boc group. The maleimide remains stable under acidic, anhydrous conditions .

- Neutralization : Quench with cold diethyl ether or precipitate in hexane to isolate the deprotected amine. Verify completeness via TLC (ninhydrin staining) .

Advanced Research Questions

Q. How can conjugation efficiency with thiol-containing biomolecules be optimized while minimizing maleimide hydrolysis?

- Reaction Conditions :

- pH : Maintain pH 6.5–7.5 (PBS or HEPES buffer) to favor thiolate anion (-S⁻) formation for rapid maleimide-thiol coupling .

- Temperature : Conduct reactions at 4°C to slow hydrolysis.

- Excess Thiol : Use a 1.5–2x molar excess of the thiol-containing molecule (e.g., cysteine-tagged protein) to maximize conjugation yield .

- Hydrolysis Mitigation :

- Avoid aqueous buffers >2 hr pre-reaction. Use freshly prepared maleimide solutions in degassed solvents .

Q. What analytical strategies resolve conflicting data in quantifying maleimide-thiol conjugation efficiency?

- HPLC-MS : Separate conjugated vs. unreacted species using a C18 column (acetonitrile/water gradient). MS detects mass shifts (e.g., +411 Da for compound addition) .

- Ellman’s Assay : Quantify free thiols pre-/post-conjugation to calculate reaction efficiency (λ = 412 nm) .

- SDS-PAGE : For protein conjugates, Coomassie staining or Western blotting confirms molecular weight shifts .

Q. How do competing side reactions (e.g., disulfide formation) impact conjugation protocols, and how are they suppressed?

- Competing Reactions :

- Disulfide scrambling in thiol-containing biomolecules.

- Maleimide ring-opening in aqueous media.

- Mitigation :

- Add 1–5 mM EDTA to chelate metal ions that catalyze disulfide formation.

- Include 1–2 mM TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds pre-conjugation .

- Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。